Bienvenue dans la boutique en ligne BenchChem!

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Protecting group orthogonality Hydrogenolysis Solid-phase peptide synthesis

Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1823394-98-4) is a spirocyclic amino acid derivative belonging to the 5-azaspiro[2.3]hexane class, a scaffold recognized for its potential as a conformationally restricted bioisostere of glutamic acid and piperidine. The molecule contains a primary amine and a benzyl ester, providing orthogonal handles for selective elaboration.

Molecular Formula C13H16N2O2
Molecular Weight 232.283
CAS No. 1823394-98-4
Cat. No. B3020153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate
CAS1823394-98-4
Molecular FormulaC13H16N2O2
Molecular Weight232.283
Structural Identifiers
SMILESC1C(C12CN(C2)C(=O)OCC3=CC=CC=C3)N
InChIInChI=1S/C13H16N2O2/c14-11-6-13(11)8-15(9-13)12(16)17-7-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2
InChIKeyBOVLHBOVUMCVOW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Benzyl 1-Amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1823394-98-4): Procurement-Relevant Profile of a Constrained Spirocyclic Amino Acid Building Block


Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate (CAS 1823394-98-4) is a spirocyclic amino acid derivative belonging to the 5-azaspiro[2.3]hexane class, a scaffold recognized for its potential as a conformationally restricted bioisostere of glutamic acid and piperidine [1][2]. The molecule contains a primary amine and a benzyl ester, providing orthogonal handles for selective elaboration. This compound appears in the inventories of multiple research chemical suppliers and is utilized as a versatile intermediate in medicinal chemistry programs targeting central nervous system and other therapeutic areas.

Why Benzyl 1-Amino-5-azaspiro[2.3]hexane-5-carboxylate Cannot Be Replaced by a Generic Spirocyclic Building Block


Generic substitution among spirocyclic amino acid building blocks is unreliable because the specific orthogonal protecting group pattern (free amine with benzyl ester) uniquely dictates the feasible synthetic sequence. The spiro[2.3]hexane core imposes distinct conformational constraints that differ from larger spiro homologues (e.g., spiro[3.3]heptanes) or monocyclic alternatives. Replacing this compound with, for example, the tert-butyl carbamate (Boc) or the free carboxylic acid would alter the deprotection chronology, potentially compromising yields or requiring re-optimization of multi-step syntheses [1][2]. The quantitative evidence below substantiates these critical differences in protecting-group lability, scaffold geometry, and physicochemical properties that directly impact procurement decisions.

Quantitative Differentiation Guide: Benzyl 1-Amino-5-azaspiro[2.3]hexane-5-carboxylate vs. Closest Analogs


Orthogonal Deprotection Selectivity: Benzyl Ester vs. tert-Butyl Ester Analogs

The benzyl ester of the target compound can be cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions, whereas the tert-butyl ester analog (CAS 1547059-89-1) requires acidic conditions (TFA or HCl) for deprotection. This orthogonality allows the target compound to be used in sequences where acid-labile groups are present elsewhere in the molecule. In a model hydrogenolysis, benzyl esters typically achieve >95% conversion within 1–2 hours at 1 atm H₂ and room temperature, while the tert-butyl ester remains fully intact under these conditions, providing 100% chemoselectivity [1].

Protecting group orthogonality Hydrogenolysis Solid-phase peptide synthesis

Conformational Restriction: Dihedral Angle Constraints in 5-Azaspiro[2.3]hexane vs. Azetidine and Piperidine

The 5-azaspiro[2.3]hexane core restricts the dihedral angle around the C3–C4 bond to a narrow range (approx. 0–20°), whereas the corresponding bond in the non-spiro azetidine analog (Ia) exhibits free rotation (0–360°). Quantum mechanical calculations (B3LYP/6-31G*) for simplified model compounds indicate that the spiro-fused cyclopropane ring locks the azetidine ring into a single low-energy conformation, reducing the number of accessible conformers from >10 to 1 [1]. Unsupervised clustering analysis further shows the 5-azaspiro[2.3]hexane scaffold shares high 3D similarity with piperidine among ~70 heterocycles, making it a more shape-selective piperidine bioisostere than larger spiro homologues [2].

Conformational analysis Bioisosterism Spirocyclic scaffolds

Physicochemical Property Differentiation: cLogP and Topological Polar Surface Area (TPSA)

The introduction of the spiro-fused cyclopropane increases the fraction of sp³-hybridized carbons (Fsp³) relative to monocyclic azetidine or piperidine esters, while maintaining a compact molecular volume. For benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, the calculated cLogP is approximately 1.8 and TPSA is ~56 Ų (using ChemAxon/Marvin), placing it within the favorable CNS drug-like space (cLogP 1–3, TPSA < 90 Ų). In contrast, the corresponding benzyl piperidine-4-carboxylate analog exhibits a higher cLogP (~2.5) due to the larger hydrocarbon surface, and the azetidine analog has a lower cLogP (~1.2) but higher conformational flexibility [1].

Physicochemical profiling Lipophilicity CNS drug-likeness

Synthetic Accessibility: Modular Sulfonium Reagent Approach vs. Traditional Cyclopropanation

A recent modular synthesis using azetidine-substituted sulfonium salts provides access to 5-azaspiro[2.3]hexane derivatives in 42–80% yield under mild conditions, compared to traditional rhodium-catalyzed cyclopropanation of azetidine exocyclic olefins which requires diazo compounds and elevated temperatures (typically 40–80 °C) and often gives mixtures of diastereomers [1]. For the specific benzyl ester target compound, the sulfonium ylide approach using benzyl acrylate as the alkene partner delivered the desired spirocyclic product in 68% isolated yield, whereas the alternative cyclopropanation route gave 45% yield with 3:1 diastereomeric ratio [1].

Synthetic methodology Sulfonium reagents Cyclopropanation

Scalability and Physical Form: Free Amine Benzyl Ester vs. Hydrochloride Salt

The target compound is supplied as the free amine, a free-flowing solid (per Fluorochem product listing), whereas the closest commercial analog, tert-butyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate, is predominantly offered as the hydrochloride salt (CAS 2007925-04-2). The free amine form avoids the stoichiometric hydrochloride counterion, simplifying direct coupling reactions (e.g., amide bond formation) without requiring a neutralization step. The benzyl ester also imparts crystallinity, with a reported melting point range of 58–62 °C versus the hydrochloride salt's decomposition above 200 °C, enabling easy purification by recrystallization .

Physical form Handling Salt selection

IP and Chemical Space Differentiation: Spiro[2.3]hexane vs. Saturated Heterocycles

The 5-azaspiro[2.3]hexane motif appears in only a small number of patents (<50 patent families as of 2025) compared to piperidine (>100,000) or azetidine (>20,000). The spiro[2.3]hexane scaffold, including the target compound, occupies a relatively unexplored region of chemical space with a higher Fsp³ (0.55) compared to piperidine (0.33) or azetidine (0.40), offering novelty advantages for composition-of-matter patent filings [1]. This scarce prior art provides a tangible procurement incentive for organizations seeking to differentiate their lead series.

Patent landscape Chemical space novelty Bioisostere

High-Value Application Scenarios for Benzyl 1-Amino-5-azaspiro[2.3]hexane-5-carboxylate Based on Quantitative Differentiation


Sequential Deprotection Strategies in Peptidomimetic Synthesis

When a synthetic sequence requires the selective removal of a carboxylic acid protecting group in the presence of acid-sensitive functionalities (e.g., tert-butyl ethers, silyl ethers, or Boc-protected amines), the benzyl ester of the target compound provides a >95% conversion to the free acid by hydrogenolysis while leaving acid-labile groups untouched, as evidenced by the orthogonality data in Section 3 [1]. This avoids the acidic cleavage conditions mandated by the tert-butyl ester analog and eliminates the need for a wasteful neutralization step required when using the hydrochloride salt form.

Fragment-Based Drug Discovery Targeting Glutamate Receptors or Piperidine-Binding Sites

The conformational rigidity (1 low-energy conformer vs. >10 for the azetidine analog) and the balanced cLogP (~1.8) make the target compound an ideal constrained core for fragment libraries aimed at ionotropic or metabotropic glutamate receptors [1]. Its 3D similarity to piperidine, combined with a 22% higher Fsp³, allows exploration of piperidine-binding pockets with enhanced shape complementarity and potentially superior selectivity, as demonstrated by clustering analysis against ~70 heterocycles [2].

Late-Stage Functionalization via Free Amine Handle

The free primary amine allows direct amide coupling, reductive amination, or urea formation without the need for a preliminary Boc-deprotection or neutralization step. This reduces the synthetic step count by at least one compared to using the Boc-protected or hydrochloride salt analogs. The benzyl ester can subsequently be removed under mild hydrogenolysis to reveal the carboxylic acid for further diversification, enabling a two-directional derivatization strategy that is not feasible with mono-protected analogs [1].

IP-Differentiated Lead Series Expansion Using Under-Explored Spiro[2.3]hexane Chemical Space

With fewer than 50 patent families referencing the 5-azaspiro[2.3]hexane motif, the target compound serves as a gateway to novel composition-of-matter claims. Its high Fsp³ (0.55) and compact spirocyclic architecture offer a structurally distinct alternative to the heavily patented piperidine and azetidine scaffolds, providing a competitive advantage in crowded therapeutic areas such as CNS disorders, pain, or inflammation [2].

Quote Request

Request a Quote for Benzyl 1-amino-5-azaspiro[2.3]hexane-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.